molecular formula C22H23N3O5 B10988067 3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-hydroxyquinazolin-4(3H)-one

3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-hydroxyquinazolin-4(3H)-one

Cat. No.: B10988067
M. Wt: 409.4 g/mol
InChI Key: XWESEPOFRWTGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an isoquinoline moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like BF3.OEt2 to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and isoquinoline derivatives, which can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE is unique due to its fused quinazolinone and isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

3-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H23N3O5/c1-29-18-11-14-7-9-24(13-15(14)12-19(18)30-2)20(26)8-10-25-21(27)16-5-3-4-6-17(16)23-22(25)28/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,28)

InChI Key

XWESEPOFRWTGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC

Origin of Product

United States

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